molecular formula C13H10ClNO B1229614 4-Amino-4'-chlorobenzophenone CAS No. 4913-77-3

4-Amino-4'-chlorobenzophenone

Cat. No. B1229614
Key on ui cas rn: 4913-77-3
M. Wt: 231.68 g/mol
InChI Key: BBUQOIDPQZFKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05416112

Procedure details

A suspension of 4.27 g (18.4 mmols) of 4-amino-4' chloro-benzophenone and 8.54 g of zinc amalgam in 80 ml of toluene containing 4 ml of water was heated to reflux. 1 ml of concentrated hydrochloric acid were added over 90 minutes. After 22 hours, the mixture was allowed to cool to room temperature and 100 ml of ethyl acetate and 2×100 ml of water were added. The layers were separated and the aqueous phase was extracted with 50 ml of ethyl acetate. The combined organics were washed twice with 100 ml of water and 50 ml of brine, dried over MgSO4, filtered and evaporated to obtain 3.03 g of orange oil. Flash chromatography (20-35% ethyl acetate/pet ether eluent) yielded the above mentioned product as an orange liquid 915 mg (24.6% yield). 1H nmr (CDCl3) δ3.58 (2H, br s) , 3.82 (2H, s), 6.62 (2H, d), 6.94 (2H, d), 7.08 (2H, d), 7.22 (2H, d)
Quantity
4.27 g
Type
reactant
Reaction Step One
[Compound]
Name
zinc amalgam
Quantity
8.54 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)=O)=[CH:4][CH:3]=1.O.Cl.C(OCC)(=O)C>C1(C)C=CC=CC=1>[Cl:14][C:11]1[CH:10]=[CH:9][C:8]([CH2:6][C:5]2[CH:4]=[CH:3][C:2]([NH2:1])=[CH:16][CH:15]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
4.27 g
Type
reactant
Smiles
NC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
Name
zinc amalgam
Quantity
8.54 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 50 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed twice with 100 ml of water and 50 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.03 g
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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